molecular formula C12H14FNO4S B11204155 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid

2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid

Cat. No.: B11204155
M. Wt: 287.31 g/mol
InChI Key: YOECPINOZONGBJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid is a chemical compound with the molecular formula C12H14FNO4S It is characterized by the presence of a fluorine atom, a piperidine-1-sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid typically involves the introduction of the piperidine-1-sulfonyl group to a fluorinated benzoic acid derivative. One common method involves the reaction of 2-fluorobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the piperidine-1-sulfonyl group provides distinct properties that can be leveraged in various applications .

Properties

Molecular Formula

C12H14FNO4S

Molecular Weight

287.31 g/mol

IUPAC Name

2-fluoro-5-piperidin-1-ylsulfonylbenzoic acid

InChI

InChI=1S/C12H14FNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)

InChI Key

YOECPINOZONGBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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